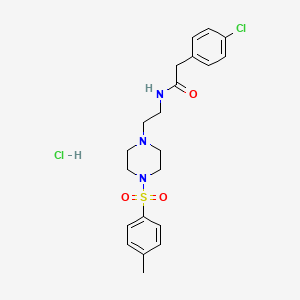

2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Description

2-(4-Chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic small molecule characterized by a 4-chlorophenyl-substituted acetamide core linked via an ethyl chain to a 4-tosylpiperazine moiety, with a hydrochloride counterion. The tosyl (p-toluenesulfonyl) group on the piperazine ring enhances steric bulk and may influence solubility, receptor binding, or metabolic stability.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S.ClH/c1-17-2-8-20(9-3-17)29(27,28)25-14-12-24(13-15-25)11-10-23-21(26)16-18-4-6-19(22)7-5-18;/h2-9H,10-16H2,1H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMIKSVJPJOSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C23H30ClN2O4·HCl

- Molecular Weight : 505.86 g/mol

- CAS Number : 83881-56-5

- SMILES Notation : Cl.Cl.OC(=O)COCCOCCN1CCN(CC1)C(c2ccccc2)c3ccc(Cl)cc3

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly those involving acetylcholine and serotonin. Its structural components suggest that it may act as an antagonist or inhibitor at specific receptor sites, which can influence various physiological processes.

Acetylcholinesterase Inhibition

Research has shown that compounds similar to this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired .

Biological Activity

The biological activity of this compound has been evaluated through various assays, demonstrating significant effects in several areas:

1. Neuropharmacological Effects

- Cognitive Enhancement : In animal models, the compound has shown promise in enhancing memory and cognitive functions, likely due to its AChE inhibitory properties.

2. Antidepressant Activity

- Serotonin Receptor Modulation : Preliminary studies indicate that the compound may modulate serotonin receptors, contributing to antidepressant-like effects in rodent models.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of the compound includes:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride with analogous compounds, focusing on structural variations, molecular properties, and synthetic data from the evidence.

Notes:

- *Molecular weight calculated using standard atomic masses.

- Cl-Ph = 4-chlorophenyl; Tosyl = p-toluenesulfonyl.

Key Comparison Insights :

Piperazine Modifications :

- The tosyl group in the target compound distinguishes it from analogs with methyl (), sulfonyl (), or unsubstituted piperazines (). Tosyl groups may enhance metabolic stability but reduce solubility compared to smaller substituents .

- The ethyl linker between acetamide and piperazine is conserved in , and 12, suggesting its role in maintaining spatial flexibility for receptor interactions.

Acetamide Core Variations: Replacement of the 4-chlorophenyl group with phenoxy () or fluorophenyl () alters electronic properties and binding affinity. Chlorophenyl groups are common in bioactive compounds due to their hydrophobic and electron-withdrawing effects . Simplified analogs like 2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide () lack piperazine, highlighting its necessity for complex bioactivity.

Compounds with tosylpiperazine-ethyl linkers () are synthesized via similar acyl chloride coupling methods, implying scalability for the target compound .

Research Implications

- Comparative studies with (piperazine dihydrochloride) could elucidate salt-form effects on bioavailability.

- Optimization Opportunities : Introducing electron-donating groups (e.g., methoxy in ) or varying piperazine substituents (e.g., sulfonyl in ) may enhance selectivity or potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.